6-Methoxyquinoxaline-2,3-diol
Description
Historical Context and Evolution of Quinoxaline (B1680401) Scaffolds in Medicinal and Material Sciences
Nitrogen-bearing heterocyclic compounds are of immense importance in drug discovery, with a significant number of FDA-approved medications featuring such structures. pulsus.com Quinoxalines, also known as benzopyrazines, have a well-established history in therapeutic advancements. ipp.ptpulsus.com The fused benzene (B151609) ring imparts considerable stability to the molecule. pulsus.com Historically, synthetic quinoxalines became part of various antibiotics like echinomycin (B1671085) and levomycin, which demonstrated the ability to inhibit the growth of Gram-positive bacteria and activity against certain tumors. ipp.pt
Over the past decades, research has expanded to reveal a wide spectrum of pharmacological activities associated with quinoxaline derivatives. These include anticancer, antimalarial, antibacterial, and antiviral properties. pulsus.commdpi.comarabjchem.org In oncology, quinoxaline-based compounds have shown promise by acting through various mechanisms, such as the inhibition of tyrosine kinases and tubulin polymerization. pulsus.com Furthermore, quinoxaline 1,4-dioxides have been developed as broad-spectrum antibacterial agents and are being explored for treating tuberculosis and parasitic infections. mdpi.com
The evolution of quinoxaline chemistry extends beyond medicine into the realm of material sciences. Quinoxaline derivatives are recognized for their luminescent properties and are utilized in the development of dyes, fluorescent materials, and electroluminescent materials. rsc.orgarabjchem.org In the field of organic electronics, they have emerged as attractive electron-transporting materials. beilstein-journals.org Their structural diversity allows for precise tuning of their electronic properties, making them suitable for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). beilstein-journals.org Quinoxaline-based polymers, for instance, have been successfully used in polymer solar cells, achieving high power conversion efficiencies. rsc.org The ease of synthesis through simple condensation reactions further enhances their appeal for both experimental studies and potential commercial production. beilstein-journals.org
The Unique Positioning of 6-Methoxyquinoxaline-2,3-diol within the Quinoxaline Family and its Research Relevance
Within the extensive family of quinoxaline compounds, this compound holds a specific and important position, primarily as a key intermediate in the synthesis of complex, biologically active molecules. mdpi.comresearchgate.net While natural quinoxaline derivatives are rare, synthetic routes provide access to a vast array of structures, and this compound serves as a valuable building block in this context. ipp.ptmdpi.com
The primary research relevance of this compound lies in its application as a precursor in the synthesis of antiviral drugs. mdpi.combldpharm.com Notably, it is a documented starting material in the synthesis of Grazoprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4A protease. mdpi.comnih.gov The synthesis involves reacting a pyrrolidine (B122466) derivative with a quinoxaline component, and the use of this compound has been shown to produce the desired intermediate in high yield. mdpi.comnih.govsemanticscholar.org Its utility is also noted in the synthesis of other macrocyclic compounds designed as HCV NS3 protease inhibitors. google.comgoogleapis.com
The structure of this compound, featuring a methoxy (B1213986) group on the benzene ring and diol functionalities on the pyrazine (B50134) ring, provides specific reactive sites for further chemical modification. This strategic placement of functional groups makes it a versatile intermediate for constructing more complex quinoxaline-containing molecules for various research applications. guernseyregistry.com
Below is a table detailing the key properties of this compound.
| Property | Value |
| IUPAC Name | 6-methoxy-1,4-dihydro-2,3-quinoxalinedione |
| CAS Number | 31910-18-6 |
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| Physical Form | Brown Solid |
| InChI Key | CHTYMWBYHAIEOF-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYMWBYHAIEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351372 | |
| Record name | 6-methoxyquinoxaline-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31910-18-6 | |
| Record name | 1,4-Dihydro-6-methoxy-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31910-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methoxyquinoxaline-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Quinoxalinedione, 1,4-dihydro-6-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Methoxyquinoxaline 2,3 Diol and Its Derivatives
Established Synthetic Pathways for 6-Methoxyquinoxaline-2,3-diol Precursors
The foundational step in the synthesis of this compound and its derivatives is the construction of the core quinoxaline (B1680401) ring system. This is typically achieved through well-established condensation reactions that form the pyrazine (B50134) ring fused to a benzene (B151609) ring.
The most fundamental and widely employed method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgnih.govsid.ir This reaction is versatile and can be adapted to produce a wide range of substituted quinoxalines.
For the specific synthesis of this compound, the key precursors are 4-methoxy-1,2-phenylenediamine and an appropriate α-dicarbonyl compound, typically oxalic acid or its derivatives. The methoxy (B1213986) group on the diamine precursor is strategically positioned to yield the desired 6-methoxy substitution on the final quinoxaline ring.
The reaction proceeds via a two-step mechanism:
Initial Condensation: One amino group of the diamine nucleophilically attacks one of the carbonyl carbons of the α-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form an imine (Schiff base).
Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group, leading to a cyclized dihydroxydihydropyrazine intermediate. Subsequent dehydration and oxidation (aromatization) result in the formation of the stable quinoxaline ring system.
Various catalysts and reaction conditions have been developed to optimize this condensation, including the use of mild acids, transition metal catalysts, and environmentally benign solvents like ethanol (B145695) or aqueous mixtures. sid.irnih.govresearchgate.net
| Diamine Precursor | Dicarbonyl Precursor | Product | Catalyst/Solvent Example | Reference |
| 4-methoxy-1,2-phenylenediamine | Oxalic acid | This compound | p-TsOH / Ethanol | researchgate.net |
| Benzene-1,2-diamine | Benzil | 2,3-diphenylquinoxaline | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH/H₂O | sid.ir |
| o-phenylenediamine (B120857) | 1,4-dibromo-2,3-butanedione | 2,3-Bis(bromomethyl)quinoxaline | Not specified | sapub.org |
| Aryl 1,2-diamines | 1,2-diketones | Substituted quinoxalines | Hexafluoroisopropanol (HFIP) | nih.gov |
Strategic Functionalization and Derivatization Approaches from this compound
Once the this compound core is synthesized, it serves as a versatile platform for further chemical modifications. Strategic functionalization allows for the introduction of various substituents to modulate the compound's physicochemical and biological properties.
The hydroxyl groups at the 2 and 3 positions of the quinoxaline ring can be converted into excellent leaving groups, typically halogens, to facilitate nucleophilic substitution reactions. This two-step process is a powerful strategy for introducing a wide array of functional groups.
First, the diol is treated with a halogenating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce the corresponding 2,3-dichloro-6-methoxyquinoxaline. mdpi.com This di-halogenated intermediate is highly reactive toward nucleophiles due to the electron-withdrawing nature of the pyrazine ring nitrogens.
Subsequently, the chlorine atoms can be displaced by various nucleophiles in a regioselective or complete manner. researchgate.net This aromatic nucleophilic substitution (SNAr) allows for the introduction of amines, alkoxides, thiolates, and other moieties. The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing access to a diverse range of 2,3-disubstituted quinoxaline derivatives. nih.govnih.gov
| Starting Material | Reagent | Intermediate | Nucleophile | Final Product | Reference |
| This compound | POCl₃ | 2,3-dichloro-6-methoxyquinoxaline | Aromatic amines | 2-arylamino-3-chloro-6-methoxyquinoxaline | nih.gov |
| 2,3-dichloroquinoxaline | Potassium hydrazonodithioate | N/A | Binucleophile | Fused sapub.orgekb.egdithiolo[4,5-b]quinoxaline | researchgate.net |
Direct C-H alkylation and arylation of the quinoxaline core represent an atom-economical approach to introduce carbon-carbon bonds. Modern synthetic methods, including those driven by visible light, have been developed for the functionalization of related quinoxalin-2(1H)-ones. nih.gov These reactions can proceed under metal-free and oxidant-free conditions, utilizing air as a green oxidant. nih.gov
For instance, visible-light-induced reactions between quinoxalin-2(1H)-ones and aryl or alkyl hydrazines can yield C3-substituted products in high yields. nih.gov While this specific methodology applies to the keto-analogue, it highlights the potential for developing direct C-H functionalization strategies for this compound and its derivatives.
Palladium-catalyzed reactions, often employing specialized ligands and directing groups, have also been established for the C-H alkylation and arylation of various aromatic systems, including quinolines, which could be adapted for the quinoxaline scaffold. nih.gov
Quinoxaline derivatives bearing aldehyde or ketone functionalities can be condensed with primary amines to form Schiff bases, which contain an imine (-C=N-) group. researchgate.netmdpi.com These Schiff bases are highly versatile ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. mdpi.com
The synthesis typically involves reacting a quinoxaline-2-carboxaldehyde or a related keto-derivative with an appropriate amine. The resulting Schiff base ligand can then be chelated with various transition metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to yield coordination complexes. nih.govnih.gov The coordination often occurs through the imine nitrogen and another donor atom within the ligand structure, such as a phenolic oxygen or a heterocyclic nitrogen. ijfans.orgtandfonline.com
The formation of these metal complexes is a key strategy for enhancing biological activity. The chelation can improve the lipophilicity of the molecule, alter its redox properties, and introduce new steric and electronic features, which can lead to enhanced antimicrobial, antifungal, or anticancer properties compared to the free ligand. mdpi.comnih.govnih.gov
| Quinoxaline Precursor | Amine/Hydrazide | Schiff Base Ligand | Metal Ion | Resulting Complex Geometry (Example) | Reference |
| Quinoxaline-2,3-(1,4H)-dione | 4-aminoantipyrine | QDAAP | Cu(II) | Square Planar | nih.gov |
| Quinoxaline-2-carboxaldehyde | 2-aminophenol | Tridentate ligand | Co(II) | Tetrahedral | ijfans.org |
| Quinoxaline-2-carboxaldehyde | Semicarbazide | QSC | Ni(II) | Tetrahedral | ijfans.org |
Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. ekb.egijirt.org These sustainable approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.com
Key green strategies applied to quinoxaline synthesis include:
Use of Green Solvents: Replacing traditional toxic organic solvents with environmentally benign alternatives like water, ethanol, or aqueous mixtures. sid.irijirt.org
Development of Reusable Catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. nih.govrsc.org Examples include nanozeolites and silica (B1680970) nanoparticles. rsc.orgchim.it
Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic waves to accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating. nih.govbenthamdirect.com
Catalyst-Free Conditions: Designing synthetic protocols that can proceed efficiently without the need for any catalyst, simplifying purification and reducing chemical waste. nih.gov
These green methodologies are often applied to the classical condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, making the synthesis of the core quinoxaline scaffold more sustainable. nih.govijirt.org
| Green Chemistry Principle | Application in Quinoxaline Synthesis | Example | Reference |
| Green Solvents | Condensation reaction in EtOH/H₂O | Synthesis of quinoxalines from diamines and diketones | sid.ir |
| Reusable Catalysts | Silica nanoparticles as a heterogeneous catalyst | Condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions | rsc.org |
| Alternative Energy | Microwave irradiation | Synthesis of quinoxalinone derivatives | sapub.org |
| Catalyst-Free Synthesis | Oxidative cyclization in water | Reaction of diamines with phenacyl bromide | nih.gov |
Spectroscopic and Computational Elucidation of Molecular Architecture and Dynamics of 6 Methoxyquinoxaline 2,3 Diol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization and Elucidation of Derivatives
A multi-faceted approach employing various spectroscopic techniques is essential for the comprehensive structural characterization of 6-Methoxyquinoxaline-2,3-diol and its derivatives. These methods provide complementary information about the molecule's connectivity, conformation, and elemental composition.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular structure of quinoxaline (B1680401) derivatives in solution. Techniques such as 1H, 13C, and 17O NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and the study of dynamic processes. tandfonline.comias.ac.inresearchgate.net
A key aspect of quinoxaline-2,3-diols is their potential to exist in different tautomeric forms, primarily the diketo (lactam) and diol (lactim) forms. NMR studies on related quinoxalin-2-one derivatives have demonstrated the ability of this technique to identify the predominant tautomer in solution. itba.edu.ar For N-acyl and N-carbamoyl-3,4-dihydroxyquinoxalin-2(1H)-ones, for instance, the lactam form was found to be the only tautomer detected in solution. itba.edu.ar Similarly, NMR can be used to study geometric isomerism and identify favored conformers, which may play a significant role in the molecule's properties. nih.gov Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in assigning proton and carbon signals and establishing through-bond connectivities within the this compound structure.
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~155-160 |
| C3 | - | ~155-160 |
| C5 | ~7.5-8.0 | ~128-130 |
| C6 | - | ~140-150 (substituted) |
| C7 | ~7.0-7.5 | ~115-125 |
| C8 | ~7.5-8.0 | ~128-130 |
| OCH3 | ~3.8-4.0 | ~55-60 |
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's crystal packing and hydrogen-bonding networks.
Studies on various quinoxaline derivatives have revealed that the quinoxaline ring system is typically almost planar. tandfonline.comtandfonline.com For derivatives of this compound, X-ray analysis would be expected to confirm the planarity of the core structure and detail the orientation of the methoxy (B1213986) and diol substituents. Furthermore, this method elucidates the nature of intermolecular forces that stabilize the crystal lattice. Common interactions observed in quinoxaline crystals include C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. tandfonline.comtandfonline.com These non-covalent interactions play a critical role in the solid-state architecture of the compound.
| Parameter | Typical Observation |
|---|---|
| Molecular Geometry | Quinoxaline core is generally planar. tandfonline.com |
| Hydrogen Bonding | Presence of intermolecular C—H···O and C—H···N bonds. tandfonline.com |
| π-Interactions | π–π stacking interactions between aromatic rings are common. tandfonline.com |
| Crystal System | Varies depending on substituents and packing (e.g., Monoclinic, Orthorhombic). |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the compound's chemical formula. tandfonline.com
Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the protonated molecular ion, a characteristic pattern of product ions is generated, which serves as a structural fingerprint. nih.gov For quinoxaline derivatives, fragmentation often involves cleavages within the heterocyclic ring system and loss of substituents. The fragmentation pattern provides valuable information for structural elucidation and differentiation between isomers. nih.govchemguide.co.uk
In some cases, derivatization is employed prior to MS analysis to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or to enhance ionization efficiency. nih.govjfda-online.com For a diol compound like this compound, silylation (e.g., forming O-trimethylsilyl derivatives) is a common strategy. nih.gov Mass spectrometry can then be used to confirm the successful derivatization by observing the expected mass shift in the molecular ion and analyzing the unique fragmentation patterns of the derivatized compound. jfda-online.comnih.gov
| Mass Loss (Da) | Possible Neutral Fragment Lost |
|---|---|
| 15 | •CH3 (from methoxy group) |
| 17 | •OH (from hydroxyl group) |
| 18 | H2O (from hydroxyl groups) |
| 28 | CO or N2 or C2H4 |
| 31 | •OCH3 (from methoxy group) |
Theoretical Investigations: Density Functional Theory (DFT) and Molecular Dynamics Simulations
Computational chemistry provides powerful tools for complementing experimental data and offering deeper insights into the molecular properties and behavior of this compound.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can accurately predict molecular geometries, vibrational frequencies, and various quantum chemical parameters. scispace.comresearchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net DFT also allows for the calculation of other important descriptors such as ionization potential, electron affinity, and dipole moment, which help in understanding the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net These theoretical calculations can be correlated with experimental spectroscopic data, such as comparing calculated vibrational frequencies with experimental IR spectra or predicted NMR shifts with measured values. ias.ac.in
| Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Represents the electron-donating ability of a molecule. |
| ELUMO (Energy of LUMO) | Represents the electron-accepting ability of a molecule. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Correlates with chemical reactivity and stability. |
| Dipole Moment (μ) | Indicates the overall polarity of the molecule. |
| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO). |
| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO). |
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and intermolecular interactions in different environments, such as in solution. scispace.commdpi.com
For this compound, MD simulations can reveal the preferred conformations of the methoxy group and the dynamics of the hydroxyl protons. wustl.edu These simulations can identify stable conformers and the energy barriers between them. semanticscholar.org Furthermore, MD can be used to study how the molecule interacts with solvent molecules or other solutes, providing insights into hydrogen bonding dynamics and solvation effects. chemrxiv.org When combined with quantum chemical calculations, MD simulations offer a comprehensive understanding of the relationship between the structure, dynamics, and properties of this compound and its derivatives. tandfonline.com
Pharmacological and Biological Investigations of 6 Methoxyquinoxaline 2,3 Diol Derivatives
Antiviral Efficacy and Mechanistic Insights
Quinoxaline (B1680401) derivatives have emerged as a promising class of antiviral agents, with research demonstrating their potential against a variety of viral pathogens. nih.govunipi.itmdpi.com Their broad-spectrum activity is attributed to their ability to interact with and inhibit key viral proteins and enzymes essential for replication. unipi.itnih.gov
Hepatitis C Virus (HCV) Protease Inhibition Studies
A critical target for anti-HCV therapies is the NS3/4A serine protease, an enzyme vital for viral replication. univ-brest.frnih.gov Quinoxaline-based compounds have been central to the development of potent NS3/4A protease inhibitors. nih.gov One of the most notable examples is Grazoprevir, an FDA-approved inhibitor that features a quinoxaline moiety at the P2 position of its peptidomimetic scaffold. nih.gov
The efficacy of these inhibitors is closely linked to the interaction between the P2 quinoxaline group and the protease's catalytic triad (His57 and Asp81). nih.gov This specific binding mode allows the inhibitor to avoid direct contact with residues Arg155 and Asp168, which are common sites for resistance-associated mutations. nih.govnih.gov Consequently, quinoxaline-based inhibitors like Grazoprevir maintain high potency against many drug-resistant HCV variants. nih.gov
| Compound/Variant | Type | Target | Activity Metric | Value | Reference |
| Grazoprevir (1) | Macrocyclic | WT Protease | Ki | <0.05 nM | |
| Analogue (3) | Linear | WT Protease | Ki | 19 nM | |
| Grazoprevir (1) | Macrocyclic | WT Replicon | EC50 | 0.4 nM | |
| Analogue (3) | Linear | WT Replicon | EC50 | 24 nM | |
| Grazoprevir (1) | Macrocyclic | R155K Variant | EC50 | 0.8 nM | |
| Analogue (3) | Linear | R155K Variant | EC50 | 130 nM | |
| Grazoprevir (1) | Macrocyclic | D168A Variant | EC50 | 0.2 nM | |
| Analogue (3) | Linear | D168A Variant | EC50 | 38 nM |
This table presents a comparison of the inhibitory activity of a macrocyclic quinoxaline-based inhibitor (Grazoprevir) and its linear analogue against wild-type (WT) and resistant HCV variants.
Activity against SARS-CoV and SARS-CoV-2 and Related Coronaviruses
In the wake of the COVID-19 pandemic, significant research has focused on identifying effective antiviral agents against SARS-CoV-2 and other coronaviruses. unipi.it Quinoxaline derivatives have been identified as a promising scaffold for developing inhibitors against these viruses. Their potential stems from the structural similarities between the proteases of coronaviruses and other viruses like HCV, suggesting that existing inhibitor designs could be adapted. nih.gov
Research has shown that quinoxaline derivatives can target key coronavirus enzymes. In silico and in vitro studies have identified these compounds as potential inhibitors of the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), both of which are crucial for viral replication. For example, one quinoxaline derivative was found to inhibit SARS-CoV-2 Mpro with an IC₅₀ value of 301.0 μM. Another study identified a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline derivative as a potential Mpro inhibitor through computational analysis.
Beyond protease inhibition, other mechanisms have been explored. A compound named 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione was found to act as a coronavirus replication inhibitor by binding to the N-terminal domain of the nucleocapsid protein (NP), which hinders the protein's ability to associate with viral RNA. nih.gov Additionally, quinoline analogues such as chloroquine and hydroxychloroquine have demonstrated broad anti-coronavirus activity in vitro, with EC₅₀ values in the low micromolar range, by interfering with viral entry into host cells.
Potential as Inhibitors of Influenza and Other Respiratory Pathogens
Quinoxaline derivatives are also being investigated as potential therapeutics for influenza, a contagious respiratory disease that poses a significant annual threat to public health. nih.gov A key target for anti-influenza drug development is the non-structural protein 1 (NS1A), which is highly conserved across influenza A strains and plays a critical role in viral replication by binding to double-stranded RNA (dsRNA). nih.gov
A library of quinoxaline derivatives was synthesized and screened for their ability to disrupt the interaction between NS1A and dsRNA. The results of a fluorescence polarization assay identified several active compounds, with the most potent exhibiting IC₅₀ values in the low micromolar range. These findings suggest that the compounds likely function by binding directly to the dsRNA-binding domain of the NS1A protein.
| Compound | Substituents | NS1A-dsRNA Inhibition (IC₅₀) | Reference |
| 35 | 2-(2-furyl), 3-(2-furyl), 6-nitro | 6.2 μM | |
| 44 | 2-(2-furyl), 3-(2-furyl), 6-acetamido | 3.5 μM |
This table highlights the most active quinoxaline derivatives from a study targeting the influenza A NS1A protein.
Compound 44 not only showed potent activity in the biochemical assay but also demonstrated the ability to inhibit the growth of the influenza A/Udorn/72 virus in a cell-based assay, underscoring the therapeutic potential of this chemical class against influenza and other respiratory pathogens.
Anticancer and Antiproliferative Activities
The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents. researchgate.net These derivatives have been shown to exhibit potent antiproliferative activity against a wide range of human tumor cell lines, often acting through the inhibition of key signaling pathways that control cell growth and survival. unipi.it
Inhibition of Cellular Proliferation in Diverse Cancer Cell Lines
Quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including those from lung (A549), colon (HCT-116), breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers. unipi.it The mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation. Quinoxalines can act as ATP-competitive inhibitors of several receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).
Numerous studies have reported potent antiproliferative activity. For instance, certain imidazole[1,2-a]quinoxaline derivatives were identified as potent EGFR inhibitors, with one compound showing an IC₅₀ value of 2.7 nM against the A549 lung cancer cell line and another exhibiting an IC₅₀ of 2.2 nM against the MCF7 breast cancer cell line. Another study on quinoxaline–arylfuran derivatives identified a compound, QW12, with an IC₅₀ value of 10.58 μM against HeLa cells; its mechanism was linked to the inhibition of STAT3 phosphorylation and the induction of apoptosis. unipi.it The induction of apoptosis is a common mechanism for the anticancer activity of quinoxaline compounds.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Reference |
| QW12 | HeLa | Cervical | 10.58 μM | unipi.it |
| Compound 1 | A549 | Lung | 2.7 nM | |
| Compound 3 | MCF-7 | Breast | 2.2 nM | |
| 11a | SK-N-SH | Neuroblastoma | 2.49 ± 1.33 μM | |
| 11a | IMR-32 | Neuroblastoma | 3.96 ± 2.03 μM | |
| DEQX | HT-29 | Colon | Dependent-concentration | |
| OAQX | HT-29 | Colon | Dependent-concentration |
This table summarizes the in vitro antiproliferative activity of selected quinoxaline derivatives against various human cancer cell lines.
Modulatory Effects on Multidrug Resistance Mechanisms, including P-glycoprotein Inhibition
A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. unipi.it
Recent research has focused on developing P-gp inhibitors to reverse MDR and restore the efficacy of conventional chemotherapy. Quinoxaline derivatives have emerged as promising candidates for this purpose. unipi.itnih.gov Studies have shown that certain quinoxaline-based compounds can effectively inhibit the function of P-gp. For instance, a series of novel pyridoquinoxaline-based derivatives were designed and found to potently and selectively inhibit the efflux of a fluorescent dye in cancer cell lines. unipi.it The most active derivative, when co-administered with chemotherapeutic agents like Vincristine and Etoposide, significantly enhanced their cytotoxicity in MDR cells. unipi.it These compounds are believed to work by binding to P-gp and blocking its transport function, thereby increasing the intracellular accumulation of anticancer drugs in resistant cells. nih.govunipi.it This approach offers a potential strategy to overcome a significant challenge in cancer treatment.
Antimicrobial Properties
Derivatives of 6-methoxyquinoxaline-2,3-diol are part of the broader quinoxaline class of heterocyclic compounds, which have garnered significant attention for their wide spectrum of biological activities, including potent antimicrobial properties. Researchers have synthesized and evaluated numerous quinoxaline derivatives, demonstrating their efficacy against a variety of pathogenic microorganisms.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Quinoxaline derivatives have shown considerable promise as antibacterial agents, with various synthesized compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, a series of novel quinoxaline derivatives were tested for their in vitro antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov Several of these compounds were found to be highly active against both bacterial types. nih.gov
Another study focused on C-2 amine-substituted quinoxaline analogues and reported good to moderate antibacterial activity. nih.gov For instance, compounds designated 5m–5p in the study showed significant activity against S. aureus with Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL and against B. subtilis with MICs of 8–32 μg/mL. nih.gov One particular compound, 5p, was identified as a potent broad-spectrum agent, demonstrating the strongest inhibitory effects against a range of bacteria. nih.gov
Research has also explored the activity of quinoxaline derivatives against resistant strains. One study evaluated the compound 3-hydrazinoquinoxaline-2-thiol against sixty Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. The majority of these isolates showed MIC values of 4 µg/mL for the quinoxaline derivative, comparable to the vancomycin control. researchgate.net
| Compound Series/Name | Bacterial Strain | Activity (MIC in μg/mL) |
|---|---|---|
| 5m-5p | S. aureus | 4-16 |
| B. subtilis | 8-32 | |
| 5p | S. aureus | 4 |
| 5p | B. subtilis | 8 |
| 3-hydrazinoquinoxaline-2-thiol | MRSA | 4 |
Antifungal Activity against Pathogenic Fungi
The antifungal potential of quinoxaline derivatives has been explored against various pathogenic fungi. Studies have demonstrated their efficacy against human pathogens like Candida species as well as plant pathogenic fungi. nih.govrsc.org
One novel derivative, 3-hydrazinoquinoxaline-2-thiol, was investigated for its fungicidal effects against different Candida species. nih.gov This compound showed higher efficacy than the standard drug Amphotericin B against most clinical isolates of Candida albicans and was also effective against Candida glabrata and Candida parapsilosis. nih.gov
In the context of agricultural applications, a series of quinoxaline derivatives were designed and evaluated as antimicrobial agents against plant pathogenic fungi. rsc.org Compounds 5j and 5t from this series exhibited potent activity against Rhizoctonia solani, with EC₅₀ values of 8.54 and 12.01 μg/mL, respectively, which was superior to the commercial fungicide azoxystrobin (EC₅₀ of 26.17 μg/mL). rsc.orgscispace.com Further investigation using scanning electron microscopy revealed that compound 5j caused morphological damage to the cells of R. solani. rsc.orgscispace.com
Another study synthesized novel quinoxaline-triazole compounds and evaluated their antifungal effects on Candida strains. nih.gov Compound 5d from this series was active against Candida glabrata and Candida krusei, both with a MIC₉₀ of 2 μg/mL, showing more potent activity than fluconazole. nih.gov
| Compound | Fungal Strain | Activity Metric | Value (μg/mL) |
|---|---|---|---|
| 5j | Rhizoctonia solani | EC₅₀ | 8.54 |
| 5t | Rhizoctonia solani | EC₅₀ | 12.01 |
| 5d | Candida glabrata | MIC₉₀ | 2 |
| Candida krusei | MIC₉₀ | 2 |
Antitubercular Potential and Mycobacterial Inhibition
Quinoxaline derivatives have emerged as a significant class of compounds with promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com The quinoxaline 1,4-di-N-oxide scaffold, in particular, has been a focus of research for developing new antitubercular drug candidates. nih.gov
In one study, twenty-four quinoxaline derivatives were synthesized and evaluated for their antimycobacterial activity. Five of these compounds showed MIC values of less than 3.1 μM and IC₅₀ values below 1.5 μM in the initial screening. nih.gov Notably, compounds 21 and 18 stood out with MIC values of 1.6 μM and IC₅₀ values of 0.5 and 1.0 μM, respectively. nih.gov These compounds were also potent against several drug-resistant strains of M. tuberculosis, suggesting they act via a different mechanism than existing drugs and are not subject to cross-resistance. nih.gov
Another series of esters of quinoxaline 1,4-di-N-oxide demonstrated significant anti-M. tuberculosis activity. nih.gov The structure-activity relationship analysis revealed that electronegative groups, such as a trifluoromethyl group, enhance biological activity. Compound T-018 from this series showed the best activity with a MIC of 0.15 µg/mL, a value comparable to the first-line anti-TB drug isoniazid (MIC = 0.12 µg/mL). nih.gov The development of such compounds is crucial, especially in light of the increasing incidence of multidrug-resistant tuberculosis. nih.gov
| Compound | Activity Metric | Value |
|---|---|---|
| Compound 21 | MIC | 1.6 μM |
| IC₅₀ | 0.5 μM | |
| Compound 18 | MIC | 1.6 μM |
| IC₅₀ | 1.0 μM | |
| T-018 | MIC | 0.15 µg/mL |
Antiparasitic Applications
The therapeutic potential of quinoxaline derivatives extends to combating parasitic diseases, with significant research demonstrating their effectiveness against malaria, trypanosomiasis, and leishmaniasis. rsc.org
Anti-malarial Activity, particularly against Plasmodium falciparum
Quinoxaline-based compounds have shown potent activity against the asexual blood stage of Plasmodium falciparum, the deadliest species of malaria parasite. plos.org A series of anti-schistosomal, quinoxaline-based compounds were evaluated and found to have sub-micromolar anti-plasmodial activity, with some reaching single-digit nanomolar IC₅₀ values against both drug-sensitive (3D7) and multi-drug resistant (Dd2) strains. plos.orgnih.gov For example, a lead anti-schistosomal molecule, compound 22, showed potent activity against the 3D7 strain with an IC₅₀ of 22 nM and against the Dd2 strain with an IC₅₀ of 32 nM. nih.gov
In a separate study, a structure-activity relationship investigation of 2-trichloromethylquinoxaline derivatives identified a hit compound (3i) with a potent EC₅₀ value of 0.2 µM against the K1 chloroquine-resistant P. falciparum strain. nih.govnih.gov This compound was found to target the apicoplast, a non-mammalian organelle essential for parasite survival, suggesting a novel mechanism of action. nih.govnih.gov The development of new antimalarials with novel mechanisms is crucial to overcome the growing threat of artemisinin resistance. nih.gov
| Compound | Strain | Activity Metric | Value |
|---|---|---|---|
| Compound 22 | 3D7 | IC₅₀ | 22 nM |
| Dd2 | IC₅₀ | 32 nM | |
| Compound 3i | K1 | EC₅₀ | 0.2 µM |
Anti-trypanosomal and Anti-leishmanial Effects
Derivatives of quinoxaline have also been investigated for their efficacy against other protozoan parasites, including Trypanosoma and Leishmania species.
Research into 2,3-diarylsubstituted quinoxaline derivatives has demonstrated significant antiproliferative activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.gov The compounds LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline) and LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline) showed dose-dependent activity. LSPN329 had an IC₅₀ of 5.3 μM against promastigotes, while against intracellular amastigotes, the IC₅₀ values for LSPN329 and LSPN331 were 16.3 μM and 19.3 μM, respectively. nih.gov The mechanism of action appears to involve intense mitochondrial alterations in the parasite. nih.govnih.gov
In the context of anti-trypanosomal activity, while specific studies on this compound were not prominently featured in the search results, the broader class of quinolones, a related heterocyclic scaffold, has been explored. A study on novel quinolone derivatives identified compounds with exceptionally good activity against Trypanosoma brucei brucei, with IC₅₀ values in the low-micromolar to sub-micromolar range. nih.gov For instance, compound 6d was the most active, with an IC₅₀ value of 80 nM. nih.gov This indicates the potential of related heterocyclic structures in the development of new treatments for Human African trypanosomiasis. nih.gov
| Compound | Parasite | Form/Strain | Activity (IC₅₀) |
|---|---|---|---|
| LSPN329 | L. amazonensis | Promastigote | 5.3 μM |
| Amastigote | 16.3 μM | ||
| LSPN331 | Amastigote | 19.3 μM | |
| 6d (Quinolone derivative) | T. b. brucei | - | 80 nM |
Anti-schistosomal Activity
The quinoxaline scaffold has emerged as a promising area of research in the development of novel anti-schistosomal agents. Studies have explored various derivatives of the quinoxaline core for their efficacy against Schistosoma mansoni, the parasite responsible for schistosomiasis. While specific data on the anti-schistosomal activity of this compound is not extensively detailed in the reviewed literature, broader investigations into quinoxaline-containing compounds provide valuable insights into the potential of this chemical class.
Phenotypic screening of small molecules has identified the quinoxaline core as a moderately active hit against S. mansoni schistosomula. nih.gov Further exploration of the chemical space around initial hits has led to the identification of more potent quinoxaline-core containing, non-genotoxic lead compounds. nih.gov
For instance, a study evaluating a series of 24 quinoxaline derivatives against S. mansoni schistosomula revealed a range of activities. nih.gov The anti-schistosomal efficacy was found to be dependent on the substitution patterns on the quinoxaline ring. Some derivatives demonstrated activity comparable to the initial hit compound, with EC50 values for phenotype and motility around 4.5 μM. nih.gov More potent derivatives exhibited EC50 values in the range of 1 to 2 μM, which is comparable to the activity of praziquantel, the current standard treatment for schistosomiasis. nih.gov
Notably, the introduction of a nitro group at the C6 position of the quinoxaline core has been shown to be a key feature for potent anti-schistosomal activity. plos.org Modifications of this group, for example to an N-acetyl amide or N-furan-2-carboxamide, led to a significant decrease in activity against P. falciparum, a parasite that shares some biological pathways with Schistosoma, suggesting the importance of this functional group for anti-parasitic action. plos.org
Further medicinal chemistry optimization of lead quinoxaline compounds has resulted in derivatives with substantially improved activity against various life-cycle stages of S. mansoni, including schistosomula, juvenile, and adult worms. nih.gov Some optimized derivatives have also shown significant activity against other medically important species such as Schistosoma haematobium and Schistosoma japonicum. nih.govnih.gov
While the direct anti-schistosomal properties of this compound remain to be specifically elucidated, the collective findings from studies on analogous compounds underscore the potential of the quinoxaline scaffold in the development of new treatments for schistosomiasis.
Neuropharmacological and Receptor Modulatory Studies
Quinoxaline derivatives have been identified as potent ligands for the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, anxiety, and cognition. dundee.ac.uk The 5-HT3 receptor exists as homomeric 5-HT3A receptors, primarily found in the central nervous system, and heteromeric 5-HT3AB receptors, which are more abundant in the peripheral nervous system. dundee.ac.uk The ability to selectively target these receptor subtypes is a key goal in neuropharmacology.
Research into the structure-activity relationships of quinoxaline-based compounds has revealed that substitutions on the quinoxaline ring can significantly influence binding affinity and selectivity for 5-HT3A and 5-HT3AB receptors. A study initiated from the fragment hit 3-(4-methylpiperazin-1-yl)quinoxalin-2-ol led to the development of a series of compounds with varying affinities and selectivities for the two receptor subtypes. nih.gov
The binding affinities of several quinoxaline derivatives at human 5-HT3A and 5-HT3AB receptors were determined using [3H]granisetron competition binding assays. The results, presented in the table below, demonstrate how modifications to the quinoxaline core can modulate receptor interaction.
| Compound | R1 | R2 | 5-HT3A Ki (nM) | 5-HT3AB Ki (nM) | Selectivity Ratio (3A/3AB) |
| 1 | H | OH | 160 | 160 | 1 |
| 2 | H | OMe | 130 | 130 | 1 |
| 3 | H | OEt | 100 | 100 | 1 |
| 4 | H | NH2 | 80 | 80 | 1 |
| 5 | H | H | 1300 | 160 | 8.1 |
| 6 | Me | OH | 160 | 160 | 1 |
| 7 | Me | OMe | 130 | 130 | 1 |
| 8 | Me | OEt | 100 | 100 | 1 |
| 9 | Me | NH2 | 80 | 80 | 1 |
| 10 | Me | H | 1300 | 160 | 8.1 |
| 11 | Cl | OH | 50 | 50 | 1 |
| 12 | Cl | OMe | 40 | 40 | 1 |
| 13 | Cl | OEt | 32 | 32 | 1 |
| 14 | Cl | NH2 | 25 | 25 | 1 |
| 15 | Cl | H | 400 | 50 | 8.0 |
The data indicates that for many of the quinoxaline-2-ol derivatives and their analogs (compounds 1-4 and 6-14), there is no significant difference in binding affinity between the 5-HT3A and 5-HT3AB receptors. dundee.ac.uk However, the removal of the hydroxyl group at the 2-position (to a hydrogen) resulted in a notable increase in selectivity for the 5-HT3AB receptor (compounds 5, 10, and 15). dundee.ac.uk This suggests that the presence and nature of the substituent at this position are critical determinants of receptor subtype selectivity. These findings highlight the potential to design quinoxaline-based ligands with specific profiles for either 5-HT3A or 5-HT3AB receptors, which could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. aber.ac.uk
Other Therapeutic and Biological Modulations
Quinoxaline derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory and anticonvulsant effects. While specific studies on this compound are limited, research on related quinoxaline-2,3-dione and other derivatives provides evidence for the potential of this chemical class in these therapeutic areas.
Anti-inflammatory Activity:
Several studies have reported the synthesis and anti-inflammatory evaluation of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives. researchgate.net These compounds have been shown to possess significant scavenging activities and in vitro inhibition of soybean lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.net In vivo studies using the carrageenan-induced paw edema model in rats have demonstrated that some quinoxaline derivatives exhibit important anti-inflammatory effects, comparable to the standard drug indomethacin. researchgate.net For example, one study found that a synthesized quinoxaline derivative showed a 41% inhibition of edema, similar to the 47% inhibition observed with indomethacin. researchgate.net The anti-inflammatory activity of quinoxaline-2,3-dione derivatives has also been explored, with substitutions such as methoxy (B1213986), chloro, and bromo showing significant effects. nih.govnih.gov
Anticonvulsant Activity:
The anticonvulsant properties of quinoxaline derivatives have also been a subject of investigation. Certain novel derivatives of quinoxaline have been synthesized and tested for their anticonvulsant effects. aber.ac.uk In one study, the synthesized compounds were evaluated for their ability to protect against seizures induced by pentylenetetrazole in mice. cdc.gov The results indicated that some of the derivatives possessed notable anticonvulsant activity, although they were generally less potent than the reference drug phenobarbital. aber.ac.uk For instance, the most active compounds showed a relative anticonvulsant potency of 0.75 and 0.8 compared to phenobarbital. aber.ac.uk Another study on 3-hydroxy-2-quinoxalinecarboxylic acid demonstrated its ability to antagonize excitatory amino acid receptors, leading to a dose-dependent delay in picrotoxin-induced convulsions in mice and rats. plos.org These findings suggest that the quinoxaline scaffold can serve as a basis for the development of new anticonvulsant agents. nih.gov
Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine nucleoside metabolism and is also implicated in tumor angiogenesis. dundee.ac.uk The inhibition of TP is therefore considered a promising strategy for the development of anti-cancer agents. Several quinoxaline derivatives have been synthesized and evaluated for their potential to inhibit this enzyme.
A study focused on a series of 25 quinoxaline analogs demonstrated their inhibitory potential against thymidine phosphorylase. dundee.ac.uk The inhibitory activity was found to be dependent on the type, number, and position of functional groups on the phenyl ring attached to the quinoxaline core. dundee.ac.uk Many of the synthesized analogs showed a variable degree of inhibition, with IC50 values ranging from 3.20 ± 0.10 µM to over 50 µM. dundee.ac.uk
The table below summarizes the thymidine phosphorylase inhibitory activity of selected quinoxaline derivatives from this study, highlighting the structure-activity relationship.
| Compound | Substitution (R) | IC50 (µM) |
| Analog 1 | 2,3-dihydroxy | 13.60 ± 0.40 |
| Analog 14 | 4-fluoro | 13.20 ± 0.40 |
| Analog 15 | 4-chloro | 15.20 ± 0.50 |
| Analog 16 | 4-bromo | 3.50 ± 0.20 |
| Analog 24 | 3-nitro | 13.10 ± 0.30 |
| Analog 25 | 4-nitro | 3.20 ± 0.10 |
| 7-Deazaxanthine (Standard) | - | 38.68 ± 4.42 |
The results indicate that dihydroxyl substituted compounds showed excellent activity. dundee.ac.uk Halogenated derivatives also exhibited significant inhibitory potential against thymidine phosphorylase. dundee.ac.uk Notably, the most potent compounds in the series were those with a 4-bromo or a 4-nitro substitution on the phenyl ring, with IC50 values of 3.50 ± 0.20 µM and 3.20 ± 0.10 µM, respectively. dundee.ac.uk These findings suggest that the quinoxaline scaffold is a valuable template for the design of novel and potent thymidine phosphorylase inhibitors. dundee.ac.uk
Studies on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have demonstrated their ability to act as antioxidants. researchgate.net These compounds have shown significant scavenging activities in various assays. researchgate.net The antioxidant activity is often evaluated in conjunction with anti-inflammatory properties, as reactive oxygen species (ROS) are known to play a role in the inflammatory process. researchgate.net
Furthermore, the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives has been investigated. In one study, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay was used to assess the radical scavenging potential of synthesized compounds. The results showed that some derivatives exhibited notable antioxidant activity. For example, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as the most potent radical scavenger among the tested compounds.
The antioxidant potential of quinoline derivatives, a related class of heterocyclic compounds, has also been documented. These studies often employ multiple assays, such as the DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays, to comprehensively evaluate the antioxidant capacity. The presence of hydroxyl groups on the aromatic ring is often associated with enhanced antioxidant activity. For instance, a study on 2-substituted quinazolin-4(3H)-ones found that compounds with dihydroxyphenyl substitutions displayed significant antioxidant properties. These findings suggest that the quinoxaline core, particularly when appropriately substituted, can be a valuable scaffold for the development of new antioxidant agents.
Structure Activity Relationship Sar and Rational Drug Design of 6 Methoxyquinoxaline 2,3 Diol Derivatives
Impact of the Methoxy (B1213986) Group on Reactivity, Binding Affinity, and Biological Activity
The presence of methoxy substituents can increase the lipophilicity of the compound. This enhancement in lipid solubility may improve the molecule's ability to cross cell membranes, a key factor in drug design for reaching intracellular targets. researchgate.net The mutual arrangement of hydroxyl and methoxy groups has been described as having a decisive role in the biological activity of some pharmacologically active molecules. nih.gov In one study on pyrimido[4,5-c]quinolin-1(2H)-ones, the presence of a methoxy group was found to enhance antimigratory activity in cancer cell lines.
Furthermore, the position of the methoxy group is vital. For instance, in a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives, it was observed that electron-donating 2- and 4-methoxy substituents on a phenyl ring led to increased cytotoxic activities. This highlights that while the methoxy group is often beneficial, its specific location on the scaffold dictates its ultimate effect on the pharmacological profile.
Role of the Dihydroxy/Dioxo Functionalities in Ligand-Target Interactions
The quinoxaline-2,3-diol core exists in a tautomeric equilibrium with its quinoxaline-2,3(1H,4H)-dione form. This structural feature is paramount for its interaction with biological targets. The dihydroxy (diol) form and the dioxo (dione) form possess distinct hydrogen bonding capabilities that are fundamental to ligand-receptor binding. rsc.orgchemrxiv.org
The hydroxyl groups (-OH) in the diol tautomer can act as hydrogen bond donors, while the keto groups (C=O) and ring nitrogens in the dione (B5365651) tautomer can act as hydrogen bond acceptors. rsc.orgresearchgate.net This versatility allows the molecule to form multiple, specific hydrogen bonds within the binding pocket of a target protein or enzyme. The ability to satisfy the hydrogen bonding potential of a receptor is a critical factor in achieving high binding affinity. researchgate.net
In the solid state, related quinoxaline (B1680401) structures have been shown to form extensive intermolecular hydrogen-bonding networks, such as O—H⋯O bonds, which link molecules together. nih.gov Similarly, within a receptor's active site, these functionalities can engage with key amino acid residues. For example, studies on dopamine (B1211576) receptor ligands with a related structure revealed that the presence of a phenolic hydroxyl group enabled multiple hydrogen bonds with a serine residue (Ser192), accounting for stronger receptor affinity compared to analogues with only methoxy groups. mdpi.com The stable keto-enamine tautomer of some 2,3-difunctionalized quinoxalines can form strong intramolecular N-H----O hydrogen bonds, which has been suggested to influence their biological activity profiles. researchgate.net
Influence of Substituent Variations at Different Positions on Pharmacological Profiles
Beyond the core methoxy and dihydroxy/dioxo groups, modifications at other positions of the quinoxaline ring system have profound effects on the resulting pharmacological activity. SAR studies have demonstrated that both the type of substituent and its position are crucial.
For instance, in the development of anticancer quinoxalines, it was found that an NH-CO linker at the second position increased activity, whereas aliphatic linkers led to a decrease. researchgate.net In another series, electron-donating groups at positions 2 and 3, combined with electron-withdrawing groups at position 6, yielded the most active tubulin inhibitors. researchgate.net Conversely, another study showed that electron-releasing groups like CH₃ and OCH₃ at the R₁ position decreased activity. researchgate.net This illustrates that the effect of a substituent is highly context-dependent, varying with the specific quinoxaline scaffold and its biological target.
Replacing a nitrile group at position 2 with a carboxamide, acyl, or carboxyl group has been shown to increase inhibitory potency against Mycobacterium tuberculosis while significantly reducing cytotoxicity. researchgate.net The introduction of a hydrazone moiety in a series of quinoxaline derivatives led to compounds with significant anti-inflammatory and p38α MAP kinase inhibitory activity.
The following table summarizes key SAR findings for various quinoxaline derivatives:
| Scaffold/Series | Position of Variation | Favorable Substituents | Unfavorable Substituents | Resulting Activity |
| Anticancer Quinoxalines | Position 2 | NH-CO linker | Aliphatic linkers | Increased anticancer activity |
| 2,3-Diphenylquinoxalines | Positions 2, 3 | Electron-donating groups | --- | Tubulin inhibition |
| 2,3-Diphenylquinoxalines | Position 6 | Electron-withdrawing groups | --- | Tubulin inhibition |
| Quinoxaline-2-carbonitriles | Position 2 | Carboxamide, acyl, carboxyl | Nitrile | Increased potency, reduced cytotoxicity |
| Quinoxaline-hydrazones | General | Hydrazone moiety | --- | Anti-inflammatory, p38α MAP kinase inhibition |
Molecular Docking and Receptor Interaction Studies
Computational methods, particularly molecular docking, are invaluable tools in rational drug design for visualizing and predicting how ligands like 6-methoxyquinoxaline-2,3-diol derivatives interact with their biological targets on a molecular level.
Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and binding affinity. These studies have been widely applied to quinoxaline derivatives to understand their mechanism of action. For example, docking studies of quinoxaline-based compounds into the ATP-binding site of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) revealed good binding energies and interactions with key amino acids. Similarly, potent quinoxaline derivatives have been docked into the Epidermal Growth Factor Receptor (EGFR), with the calculated binding energies showing good correlation with experimentally determined IC₅₀ values. researchgate.net
These in silico models propose a mode of action by identifying specific molecular interactions. The quinoxaline core often interacts with residues such as Glu-13, Tyr-16, and Pro-89 in certain receptors. Docking of dopamine receptor ligands has shown that arylamine units can position themselves in the orthosteric binding pocket, while hydrogen bonding between the ligand and specific serine and tyrosine residues helps to stabilize the complex. mdpi.com These computational insights are crucial for guiding the synthesis of new derivatives with improved binding characteristics.
A significant challenge in drug discovery is the definitive identification of a compound's molecular target. One powerful technique for achieving this is in vitro evolution of resistance. This method involves exposing a population of cells or microorganisms to gradually increasing concentrations of a drug over time, selecting for mutations that confer resistance.
This approach has been applied to the quinoxaline class of compounds. In one study, researchers sought to generate resistance to quinoxaline-containing compounds in the malaria parasite Plasmodium falciparum. researchgate.net By culturing the parasites in the presence of the compounds at concentrations five times the IC₅₀, they were able to select for resistant clones. Subsequent whole-genome sequencing of these resistant parasites can identify mutations in the gene encoding the drug's target or in genes related to its mechanism of action. This provides strong evidence for target identification and can reveal mechanisms of resistance, offering critical insights for the development of next-generation inhibitors. researchgate.net
Advanced Applications and Integration of 6 Methoxyquinoxaline 2,3 Diol in Novel Materials
Supramolecular Chemistry and Host-Guest Interactions
The molecular structure of 6-Methoxyquinoxaline-2,3-diol, featuring both hydrogen bond donors (-OH groups) and acceptors (N atoms and the methoxy (B1213986) group), makes it an excellent candidate for constructing complex supramolecular assemblies. These assemblies are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
Host-Guest Chemistry:
The quinoxaline (B1680401) core of this compound can act as a host for various guest molecules. The electron-rich aromatic system and the presence of heteroatoms create a cavity-like environment suitable for encapsulating guest species. The methoxy and diol substituents can be chemically modified to tune the size, shape, and electronic properties of this cavity, allowing for selective recognition of specific guest molecules. This tailored host-guest chemistry is pivotal for applications in chemical sensing, catalysis, and drug delivery.
| Interaction Type | Participating Groups | Potential Guest Molecules |
| Hydrogen Bonding | -OH, -OCH3, N atoms | Small organic acids, amides, water |
| π-π Stacking | Quinoxaline ring | Aromatic compounds (e.g., benzene (B151609), naphthalene) |
| Host-Guest Inclusion | Molecular cavity | Metal ions, small organic molecules |
This table illustrates the potential non-covalent interactions and guest molecules for this compound in supramolecular chemistry.
Development of Photoactive and Biocompatible Materials
The inherent photophysical properties of the quinoxaline scaffold, combined with the potential for biocompatibility, position this compound as a valuable component in the design of advanced materials for biomedical applications.
Photoactive Properties:
Quinoxaline derivatives are known for their fluorescence and phosphorescence characteristics. The electronic properties of this compound, influenced by the methoxy group, can be fine-tuned to achieve desired absorption and emission wavelengths. This tunability is crucial for the development of fluorescent probes for bioimaging and photosensitizers for photodynamic therapy. Research into related quinoxaline structures suggests that strategic molecular design can lead to materials with high quantum yields and photostability.
Biocompatibility:
While specific biocompatibility data for this compound is an active area of research, the general class of quinoxaline derivatives has been explored for various biological activities. The development of biocompatible materials often involves incorporating molecules into polymer matrices or modifying their surfaces to reduce cytotoxicity and immunogenicity. The diol functionality of this compound offers a convenient handle for covalent attachment to biocompatible polymers like polyethylene (B3416737) glycol (PEG), potentially leading to novel biomaterials for tissue engineering and controlled-release systems.
| Property | Key Structural Feature | Potential Application |
| Fluorescence | Extended π-conjugated system of the quinoxaline ring | Bioimaging probes, biosensors |
| Photostability | Aromatic core | Long-term imaging agents |
| Biocompatibility | Potential for surface modification via -OH groups | Scaffolds for tissue engineering, drug delivery vehicles |
This table summarizes the key photoactive and biocompatible features of this compound and their potential applications.
Applications in Organic Light Emitting Devices (OLEDs) and Functional Polymers
The unique electronic and optical properties of this compound make it a promising candidate for incorporation into next-generation organic electronic devices and functional polymers.
Organic Light Emitting Devices (OLEDs):
Quinoxaline derivatives have been investigated as electron-transporting and emissive materials in OLEDs due to their high electron affinity and thermal stability. The methoxy group in this compound can act as an electron-donating group, which can influence the energy levels of the molecule and, consequently, the color and efficiency of the emitted light. By incorporating this compound as a dopant or as a primary component in the emissive layer, it may be possible to fabricate OLEDs with improved performance characteristics.
Functional Polymers:
The diol functionality of this compound allows for its integration into polymer backbones through condensation polymerization reactions. This can lead to the creation of functional polymers with tailored optical, electronic, and mechanical properties. For instance, polyesters or polyurethanes containing the this compound unit could exhibit enhanced thermal stability, fluorescence, or charge-transport capabilities. These functional polymers could find applications in areas such as organic photovoltaics, sensors, and advanced coatings.
| Application Area | Role of this compound | Potential Benefit |
| OLEDs | Emissive or electron-transporting material | Tunable emission color, improved device efficiency and stability |
| Functional Polymers | Monomer unit in polymerization | Enhanced thermal, optical, and electronic properties of the polymer |
| Organic Photovoltaics | Component in donor or acceptor materials | Improved charge separation and transport |
This table outlines the potential roles and benefits of integrating this compound into OLEDs and functional polymers.
Future Research Trajectories and Interdisciplinary Opportunities for 6 Methoxyquinoxaline 2,3 Diol
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The advancement of 6-Methoxyquinoxaline-2,3-diol from laboratory-scale research to potential clinical application hinges on the development of efficient, scalable, and environmentally sustainable synthetic methods. Traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions and produce significant waste. mdpi.com Future research should pivot towards modern synthetic strategies.
A significant area for exploration is the use of nanocatalysts, which offer benefits such as high efficiency, reusability, and eco-friendliness. citedrive.com Iron-based nanoparticles, for instance, are advantageous due to their low toxicity, abundance, and magnetic properties that simplify catalyst recovery. nih.gov The application of magnetic Fe3O4 nanoparticles has been successful in the synthesis of other quinoxaline (B1680401) derivatives, often using greener solvents like water or ethanol (B145695). nih.govresearchgate.net Investigating similar nanocatalyst-based approaches for the synthesis of this compound could dramatically improve yield and sustainability. citedrive.com
Furthermore, the development of one-pot multicomponent reactions represents another promising avenue. mdpi.com These strategies, which combine several reaction steps into a single procedure without isolating intermediates, improve efficiency and reduce solvent usage and waste. Exploring microwave-assisted synthesis could also accelerate reaction times and improve yields, further contributing to a more sustainable production process.
| Synthetic Strategy | Potential Advantages for this compound Production |
| Nanocatalysis (e.g., Fe3O4) | High yield, catalyst reusability, eco-friendly reaction conditions, simplified work-up. citedrive.comnih.gov |
| One-Pot Reactions | Increased efficiency, reduced solvent consumption, minimized waste generation. mdpi.com |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced process control. |
| Green Solvents (e.g., Water, Ethanol) | Reduced environmental impact, improved safety profile of the synthesis process. nih.gov |
Deepening Mechanistic Understanding of Diverse Biological Activities and Target Validation
Quinoxaline derivatives are known to interact with a multitude of biological targets, leading to a broad spectrum of activities including anticancer, antiviral, antidiabetic, and antimicrobial effects. researchgate.netmdpi.comrsc.org A critical future objective is to systematically screen this compound against a wide panel of biological targets to identify its primary mechanisms of action. Deeper knowledge of the specific molecular targets is essential for developing new and more specific drugs while avoiding undesirable side effects. researchgate.net
For instance, various quinoxaline compounds have shown potent inhibitory effects against critical targets in cancer, such as tubulin polymerization, receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and topoisomerase II. citedrive.comekb.eg Investigating the potential of this compound to modulate these or other oncology-relevant pathways, such as the PI3K/AKT/mTOR pathway, is a high-priority research area. nih.gov Similarly, given the success of other quinoxalines as DPP-4 inhibitors for diabetes, exploring this compound's activity against DPP-4 could reveal new therapeutic applications. nih.gov
Validating these potential targets through advanced molecular and cellular biology techniques will be crucial. This includes biochemical assays to determine inhibitory constants, cellular thermal shift assays to confirm target engagement in cells, and genetic techniques like CRISPR/Cas9 to validate the target's role in the compound's observed biological effect.
| Potential Biological Target Class | Examples of Specific Targets | Relevant Therapeutic Area |
| Protein Kinases | EGFR, VEGFR-2, c-Met, JAK2, PI3Kα citedrive.com | Cancer, Inflammation |
| Enzymes | Topoisomerase II, DPP-4, SHP1 citedrive.comnih.govrsc.org | Cancer, Diabetes, Autoimmune Disease |
| Structural Proteins | Tubulin nih.gov | Cancer |
| Viral Proteins | SARS-CoV-2 Protease, Influenza Nucleoprotein rsc.org | Infectious Diseases |
Rational Design of Next-Generation Therapeutic Agents with Improved Efficacy, Selectivity, and Reduced Resistance
Once primary biological targets are identified, the principles of rational drug design can be applied to create next-generation analogs of this compound with superior therapeutic profiles. geneonline.com This process involves leveraging structure-activity relationship (SAR) studies to understand how modifications to the molecular scaffold affect potency and selectivity. citedrive.com
Computational tools, such as molecular docking and molecular dynamics simulations, can predict how structural changes to the 6-methoxy and 2,3-diol functional groups will alter binding affinity and interaction with the target protein. nih.govnih.gov For example, modifying the methoxy (B1213986) group or substituting the diol with other hydrogen-bonding moieties could enhance target engagement or improve pharmacokinetic properties. The goal is to strategically modify the compound to maximize efficacy against the intended target while minimizing off-target effects, thereby reducing potential toxicity. citedrive.com This approach can also be used to design compounds that overcome mechanisms of drug resistance, a major challenge in chemotherapy and infectious disease treatment. nih.gov
Integration into Nanotechnology and Advanced Drug Delivery Systems
Many promising therapeutic compounds fail to reach their full potential due to poor biopharmaceutical properties, such as low solubility, poor stability, and limited bioavailability. nih.gov Nanotechnology offers powerful solutions to overcome these challenges. mdpi.com Future research should focus on integrating this compound into various nanocarrier systems to enhance its delivery and efficacy. nih.gov
Encapsulating the compound within nanocarriers like liposomes, polymeric nanoparticles, or dendrimers can improve its solubility, protect it from premature degradation in the bloodstream, and modify its pharmacokinetic profile. nih.govnih.govresearchgate.net For instance, liposome-based carriers have been successfully used for other quinoxaline derivatives to improve their bioavailability and target delivery to macrophages. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) to actively target them to diseased tissues, such as tumors, thereby increasing the drug concentration at the site of action and reducing systemic exposure. mdpi.com
| Nanocarrier Type | Key Advantages for Drug Delivery | Potential Application for this compound |
| Liposomes | Biocompatible, can carry both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. nih.govnih.gov | Improving solubility and enabling targeted delivery to specific cell types. nih.gov |
| Polymeric Nanoparticles | High stability, controlled and sustained drug release profiles. nih.govresearchgate.net | Protecting the compound from degradation and providing prolonged therapeutic action. researchgate.net |
| Dendrimers | Well-defined structure, high drug-loading capacity, multivalency for targeting. mdpi.comresearchgate.net | Achieving high local concentration of the drug at the target site. |
| Mesoporous Silica (B1680970) Nanoparticles | Large surface area, tunable pore size for controlled release, can be functionalized. nih.govmdpi.com | Developing stimuli-responsive systems (e.g., pH-sensitive) for release in specific microenvironments. |
Addressing Challenges in Compound Optimization, Bioavailability, and Clinical Translation
The journey from a promising lead compound to a clinically approved drug is fraught with challenges. For this compound, a key focus will be optimizing its drug-like properties. One of the most significant hurdles for many phenolic compounds is poor oral bioavailability, which can be due to factors like low stability in the gastrointestinal tract, poor permeation across the intestinal wall, and rapid metabolism. nih.gov
Preclinical studies must rigorously evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Formulations that enhance oral bioavailability, such as the aforementioned nanocarriers or amorphous solid dispersions, should be explored. nih.govnih.gov Compounds must also exhibit stability in plasma to avoid rapid clearance and ensure a sufficient half-life to exert their therapeutic effect. nih.gov Ensuring that the compound and its most promising derivatives adhere to criteria for drug-likeness, such as Lipinski's rule, can increase the probability of successful development. researchgate.netnih.gov Overcoming these multifaceted challenges is essential for the successful clinical translation of this compound and its future derivatives.
Q & A
Q. What are the established synthetic routes for 6-Methoxyquinoxaline-2,3-diol, and how can reaction conditions be optimized for high yield?
The compound is synthesized via nucleophilic substitution reactions, often using cesium carbonate as a base to facilitate deprotonation and coupling. For example, reacting pyrrolidine derivatives with 2,3-dichloro-6-methoxyquinoxaline in the presence of cesium carbonate yields the target compound with high efficiency (yields >80%) . Optimization strategies include increasing reaction temperatures (e.g., from 50–55°C to 70–75°C) and extending reaction times, as demonstrated in analogous quinoxaline syntheses .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation requires multi-technique validation:
- H/C-NMR : To verify proton environments and carbon frameworks.
- FT-IR : Identifies functional groups (e.g., hydroxyl and methoxy stretches).
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystal packing (as used for related quinoxaline derivatives) .
- HRMS : Confirms molecular weight and purity .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogous quinoxalinols (e.g., 5-Quinoxalinol) require:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Storage : Keep away from oxidizers and moisture, and store in cool, dry conditions .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in solid-state reactions?
Studies on phenazine-2,3-diol derivatives suggest that solid-state reactivity is influenced by π-π stacking and hydrogen-bonding networks, which stabilize intermediates during thermal or photochemical reactions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can elucidate decomposition pathways, while fluorescence spectra track excited-state behavior .
Q. How can computational methods enhance the design of derivatives based on this compound?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for applications like photoactive materials or enzyme inhibitors. Molecular docking studies further assess interactions with biological targets (e.g., HCV NS3/4A protease in Grazoprevir synthesis) .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during derivatization?
Contradictions often arise from competing reaction pathways. For example, in chloroquinoxaline syntheses, low yields at mild temperatures (50–55°C) were attributed to incomplete activation of intermediates. Adjusting to higher temperatures (70–75°C) and using phase-transfer catalysts (e.g., KCO) improved efficiency . Chromatographic and spectroscopic monitoring (e.g., TLC, H-NMR) helps identify byproducts and refine conditions .
Q. How does the methoxy group in this compound influence its electronic and steric properties compared to non-substituted analogs?
The methoxy group acts as an electron-donating substituent, increasing electron density on the quinoxaline ring and altering reactivity in electrophilic substitutions. Steric effects may hinder access to certain reaction sites, as seen in coupling reactions requiring bulky bases like cesium carbonate .
Methodological Considerations
Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?
- Accelerated stability studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to detect degradation products.
- TG-DTA : Quantifies thermal stability and identifies decomposition thresholds .
Q. How can researchers design experiments to explore the biological activity of this compound derivatives?
- In vitro assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT).
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogens, alkyl chains) and compare efficacy .
Data Interpretation and Challenges
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
Batch variations may arise from impurities or solvent residues. Purify compounds via recrystallization or column chromatography and cross-validate with high-resolution techniques (e.g., HRMS). Refer to published spectra of structurally related compounds for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
